4-(1-Methanesulfonylcyclopropyl)benzonitrile

Description

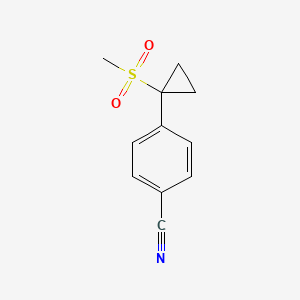

4-(1-Methanesulfonylcyclopropyl)benzonitrile is a benzonitrile derivative featuring a cyclopropane ring substituted with a methanesulfonyl group (-SO₂CH₃) at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₂S (calculated molecular weight: 239.28 g/mol). This compound is primarily utilized in pharmaceutical and materials science research, particularly in the synthesis of complex molecules where steric and electronic properties are critical .

Properties

IUPAC Name |

4-(1-methylsulfonylcyclopropyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-15(13,14)11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUCBIWUMWUPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-Methanesulfonylcyclopropyl)benzonitrile typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent attachment of the methanesulfonyl groupSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of strong bases and sulfonyl chlorides

Chemical Reactions Analysis

4-(1-Methanesulfonylcyclopropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-(1-Methanesulfonylcyclopropyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methanesulfonylcyclopropyl)benzonitrile is not well-understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and nitrile groups. These interactions could potentially modulate various biochemical pathways, although further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-(1-Methanesulfonylcyclopropyl)benzonitrile with three analogs:

Key Observations :

- Electronic Profile : The methanesulfonyl group in the target compound creates a stronger electron-deficient aromatic system compared to the isopropyl analog and the dioxobutan-containing derivative . This enhances its suitability for reactions requiring electron-poor substrates (e.g., nucleophilic aromatic substitution).

Reactivity and Stability

- Thermal Stability : Cyclopropane rings are inherently strained, but the electron-withdrawing methanesulfonyl group may stabilize the compound against ring-opening reactions compared to unsubstituted cyclopropane derivatives .

- Hydrolytic Sensitivity : The -CN group in all analogs is susceptible to hydrolysis under acidic or basic conditions. However, the electron-withdrawing nature of -SO₂CH₃ in the target compound may slow this process relative to 4-isopropylbenzonitrile .

Biological Activity

4-(1-Methanesulfonylcyclopropyl)benzonitrile, with the CAS number 1893794-73-4, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₁O₂S. The structure features a benzonitrile core with a methanesulfonyl group attached to a cyclopropyl moiety. This unique configuration may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methanesulfonyl group can enhance solubility and bioavailability, facilitating interactions with enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential efficacy against various bacterial strains.

- Antifungal Properties : Activity against fungi such as Candida albicans.

- Antitumor Effects : Inhibition of cancer cell proliferation in vitro.

Antimicrobial Activity

Research has indicated that compounds similar to this compound show significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro tests have shown that derivatives of this compound exhibit antifungal activity against pathogens like Aspergillus niger and Candida albicans. These findings suggest that the compound could be a candidate for developing new antifungal agents .

Antitumor Activity

Initial evaluations of the compound's effects on cancer cell lines have indicated potential antitumor activity. Research focusing on similar structures has revealed mechanisms involving apoptosis induction and cell cycle arrest in various cancer types.

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effectiveness of a series of benzonitrile derivatives.

- Findings : Compounds demonstrated significant inhibition zones against tested bacteria, suggesting that structural modifications, including those found in this compound, enhance activity.

-

Case Study on Antifungal Properties :

- Objective : To assess the antifungal potential of methanesulfonamide derivatives.

- Findings : The study reported that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents.

-

Case Study on Antitumor Effects :

- Objective : To explore the cytotoxic effects of methanesulfonamide compounds on cancer cell lines.

- Findings : Notable reductions in cell viability were observed, indicating a promising avenue for cancer therapy development.

Data Summary Table

| Biological Activity | Target Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Antifungal | Candida albicans, Aspergillus niger | Potent antifungal activity reported |

| Antitumor | Various cancer cell lines | Induction of apoptosis and reduced viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.